molecular formula C33H37NO6 B3154735 (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol CAS No. 782436-39-9

(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol

Cat. No.: B3154735
CAS No.: 782436-39-9
M. Wt: 543.6 g/mol
InChI Key: MUJQUOGOAXEIKS-NDEPHWFRSA-N
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Description

This compound is a chiral secondary alcohol featuring a 3,4-bis(benzyloxy)phenoxy backbone and a 3,4-dimethoxyphenethylamine side chain.

The compound’s design likely aims to modulate autophagy or receptor signaling pathways, given the presence of benzyloxy and dimethoxyphenethyl motifs, which are common in ligands targeting SQSTM1/p62 or adrenergic receptors .

Properties

IUPAC Name

(2S)-1-[3,4-bis(phenylmethoxy)phenoxy]-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO6/c1-36-30-15-13-25(19-32(30)37-2)17-18-34-21-28(35)24-38-29-14-16-31(39-22-26-9-5-3-6-10-26)33(20-29)40-23-27-11-7-4-8-12-27/h3-16,19-20,28,34-35H,17-18,21-24H2,1-2H3/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJQUOGOAXEIKS-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC[C@@H](COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol, a compound with the CAS number 782436-39-9, has garnered interest in the scientific community due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C30H35NO5
  • Molecular Weight : 485.6 g/mol
  • Functional Groups :
    • Benzyloxy groups which enhance lipophilicity.
    • Dimethoxyphenethyl amine which may influence receptor interactions.

Structural Characteristics

The presence of multiple aromatic rings and ether linkages contributes to its stability and solubility profile, which are crucial for biological activity.

Target Interactions

Research indicates that (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol interacts with various biological targets:

  • Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially affecting mood and behavior .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells .

Pharmacological Effects

Preliminary studies suggest the following pharmacological effects:

In Vitro Studies

Recent studies have evaluated the compound's biological activity through various in vitro assays:

  • MAO Inhibition Assay :
    • Several derivatives were tested for their ability to inhibit MAO-A and MAO-B. Compounds structurally related to (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol demonstrated significant inhibition rates ranging from 29% to 71% at concentrations of 100 µM .
  • Cell Viability Assays :
    • The compound was tested on various cancer cell lines showing a dose-dependent reduction in viability, indicating potential anti-cancer properties.

Summary of Findings

Study TypeTarget Enzyme/ActivityResultReference
In Vitro MAO AssayMAO-A/MAO-BInhibition rates up to 71%
Cell ViabilityCancer Cell LinesDose-dependent reduction
Antioxidant ActivityCellular Oxidative StressPotential mitigation observed

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Biological Activity Synthesis Yield/Purity Reference
Target Compound (S-enantiomer) 3,4-bis(benzyloxy)phenoxy, 3,4-dimethoxyphenethyl Putative autophagy modulator N/A -
YT-6-2 (R-enantiomer) 4-fluorobenzyl, 2-hydroxyethylamino SQSTM1 agonist (mitophagy) 86.7% yield, prep-HPLC
YTK-2205 Diphenethoxybenzyl, ethanolamine p62 modulation Patent-derived synthesis
Flusoxolol p-fluorophenethyloxyethoxy, isopropylamino β-adrenoceptor agonist N/A
CHJ04091 3,4-dichlorophenoxy, diethylaminoethoxy SphK1 inhibition 85% yield, UPLC purity
Gallopamil 3,4-dimethoxyphenethyl, nitrile Calcium channel blocker N/A

Key Findings and Implications

  • Stereochemistry Matters : Enantiomers (e.g., YT-6-2’s R-form) show distinct biological activities, emphasizing the need for chiral synthesis in the target compound .
  • Substituent Effects : Fluorinated or halogenated groups enhance lipophilicity (e.g., YT-6-2, CHJ04091), while methoxy/benzyloxy groups balance solubility and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol
Reactant of Route 2
Reactant of Route 2
(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol

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